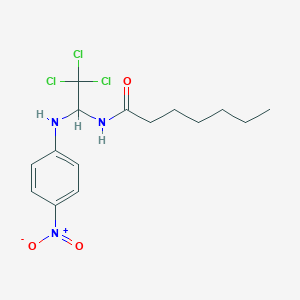
2-(4-(4-Methoxy-phenyl)-thiazol-2-YL)-3-thiophen-2-YL-acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4-Methoxy-phenyl)-thiazol-2-YL)-3-thiophen-2-YL-acrylonitrile is an organic compound that features a thiazole ring, a thiophene ring, and an acrylonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Methoxy-phenyl)-thiazol-2-YL)-3-thiophen-2-YL-acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 4-methoxybenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Formation of the Thiophene Ring: The thiophene ring can be synthesized by reacting a suitable precursor, such as 2-bromo-3-thiophenecarboxaldehyde, with a base.
Coupling Reaction: The final step involves coupling the thiazole and thiophene rings with acrylonitrile under conditions that promote the formation of the desired product, such as using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.
化学反応の分析
Types of Reactions
2-(4-(4-Methoxy-phenyl)-thiazol-2-YL)-3-thiophen-2-YL-acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and thiophene rings.
Reduction: Reduced forms of the acrylonitrile group.
Substitution: Substituted derivatives with various functional groups attached to the thiazole or thiophene rings.
科学的研究の応用
2-(4-(4-Methoxy-phenyl)-thiazol-2-YL)-3-thiophen-2-YL-acrylonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
作用機序
The mechanism of action of 2-(4-(4-Methoxy-phenyl)-thiazol-2-YL)-3-thiophen-2-YL-acrylonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Methedrone
- 4-Methoxyphenethylamine
Uniqueness
2-(4-(4-Methoxy-phenyl)-thiazol-2-YL)-3-thiophen-2-YL-acrylonitrile is unique due to its combination of a thiazole ring, a thiophene ring, and an acrylonitrile group. This unique structure imparts specific electronic and steric properties that make it suitable for various applications in materials science and pharmaceuticals.
特性
CAS番号 |
5315-32-2 |
|---|---|
分子式 |
C17H12N2OS2 |
分子量 |
324.4 g/mol |
IUPAC名 |
(E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C17H12N2OS2/c1-20-14-6-4-12(5-7-14)16-11-22-17(19-16)13(10-18)9-15-3-2-8-21-15/h2-9,11H,1H3/b13-9+ |
InChIキー |
AQJDBWKEYCVPLY-UKTHLTGXSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CS3)/C#N |
正規SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CS3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-[(E)-(2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate](/img/structure/B11984718.png)


![4-nitro-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide](/img/structure/B11984739.png)
![butyl 4-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoate](/img/structure/B11984744.png)

![(1E)-1-[(4-cyclohexylphenyl)imino]-3-methyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11984761.png)
![Ethyl 3-(3-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11984769.png)

![9-Bromo-5-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11984785.png)
![(9-Chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)(phenyl)methanone](/img/structure/B11984787.png)


